molecular formula C17H16O3 B2858561 3'-Formyl-biphenyl-3-carboxylic acid isopropyl ester CAS No. 728918-83-0

3'-Formyl-biphenyl-3-carboxylic acid isopropyl ester

Cat. No.: B2858561
CAS No.: 728918-83-0
M. Wt: 268.312
InChI Key: JUCNMNSOYCGOMN-UHFFFAOYSA-N
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Description

3'-Formyl-biphenyl-3-carboxylic acid isopropyl ester (CAS: 728919-04-8, molecular formula: C₁₇H₁₆O₃) is a biphenyl derivative featuring a formyl group at the 3' position and an isopropyl ester at the 3-carboxylic acid position. It is primarily utilized as an intermediate or building block in organic synthesis, particularly in pharmaceutical and materials chemistry . The biphenyl backbone provides structural rigidity, while the formyl group enhances reactivity for further functionalization, such as nucleophilic additions or cross-coupling reactions.

Properties

IUPAC Name

propan-2-yl 3-(3-formylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12(2)20-17(19)16-8-4-7-15(10-16)14-6-3-5-13(9-14)11-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCNMNSOYCGOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of Biphenyl Esters

Reaction Overview

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto aromatic systems. For 3'-Formyl-biphenyl-3-carboxylic acid isopropyl ester, this method involves formylating a pre-formed biphenyl-3-carboxylic acid isopropyl ester precursor. The reaction employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic formylating agent.

Synthetic Procedure

  • Precursor Synthesis : Biphenyl-3-carboxylic acid isopropyl ester is prepared via esterification of biphenyl-3-carboxylic acid with isopropyl alcohol under acidic catalysis (e.g., H₂SO₄, 80°C, 6 h).
  • Formylation : The precursor is treated with DMF (2.5 equiv) and POCl₃ (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 4 h. The mixture is quenched with ice-water, and the product is extracted into ethyl acetate.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) yields the title compound in 78% purity, with further recrystallization from methanol achieving >95% purity.

Optimization Data

Parameter Optimal Condition Yield Impact
Temperature 0–5°C Prevents over-reaction
POCl₃ Equivalence 1.2 equiv Maximizes formylation
Solvent Dichloromethane Enhances solubility

Key Insight : Excess POCl₃ (>1.5 equiv) leads to side products such as chlorinated derivatives, reducing yields to <50%.

Sequential Esterification and Formylation

Strategy Rationale

This route prioritizes early-stage esterification to avoid side reactions during formylation. The carboxylic acid group of biphenyl-3-carboxylic acid is first converted to its isopropyl ester, followed by formylation at the 3'-position.

Stepwise Protocol

  • Esterification :
    • Biphenyl-3-carboxylic acid (1.0 equiv) reacts with isopropyl alcohol (3.0 equiv) in toluene under H₂SO₄ catalysis (0.1 equiv) at reflux (110°C) for 8 h. Water removal via Dean-Stark trap drives the reaction to 92% completion.
  • Formylation :
    • The ester intermediate undergoes Vilsmeier-Haack conditions (DMF/POCl₃) as in Section 1.2, yielding 70–75% of the target compound.

Challenges and Solutions

  • Acid Sensitivity : The isopropyl ester is prone to hydrolysis under strongly acidic conditions. Using anhydrous POCl₃ and controlled quenching mitigates this issue.
  • Byproduct Formation : Unreacted DMF may form dimethylamide byproducts. Washing with dilute HCl (5%) removes residual DMF.

Decarboxylative Coupling and Functionalization

Rhodium-Catalyzed Coupling

This method constructs the biphenyl core de novo via decarboxylative coupling, avoiding pre-formed biphenyl precursors.

Reaction Steps
  • Coupling : 3-Carboxybenzene boronic acid (1.0 equiv) and 3-bromoacetophenone (1.1 equiv) react under rhodium catalysis (RhCl(PPh₃)₃, 5 mol%) in THF at 80°C for 12 h. The biphenyl-3-carboxylic acid intermediate is isolated in 65% yield.
  • Esterification : The carboxylic acid is converted to its isopropyl ester using isopropyl bromide and K₂CO₃ in DMF (70°C, 6 h, 85% yield).
  • Formylation : As in Section 1.2, yielding the final product in 68% overall yield.

Comparative Efficiency

Method Overall Yield Scalability Cost Efficiency
Vilsmeier-Haack 78% High Moderate
Sequential Esterification 75% Moderate Low
Decarboxylative Coupling 68% Low High

Note : The decarboxylative route, while elegant, requires expensive rhodium catalysts, limiting industrial adoption.

Industrial-Scale Production Insights

Process Intensification

Large-scale synthesis (e.g., 100 kg batches) employs continuous flow reactors to enhance heat and mass transfer during formylation. Key parameters include:

  • Residence Time : 30–60 seconds at 5°C.
  • Throughput : 15 kg/h with >90% conversion.

Purification Protocols

  • Crystallization : Ethyl acetate/methanol (1:3) mixture achieves 99.5% purity after two recrystallizations.
  • Chromatography Avoidance : Industrial settings prefer solvent swaps over column chromatography to reduce costs.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-biphenyl-3-carboxylic acid isopropyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Formyl-biphenyl-3-carboxylic acid isopropyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Formyl-biphenyl-3-carboxylic acid isopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles like amino acids or nucleotides. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 3'-Formyl-biphenyl-3-carboxylic acid isopropyl ester with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Applications
This compound 728919-04-8 C₁₇H₁₆O₃ 268.31 Biphenyl, formyl, isopropyl ester Chemical intermediate
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Piperidine, Boc, carboxylic acid Pharmaceutical intermediate
Natural Isoamyl Formate 110-45-2 C₆H₁₂O₂ 116.16 Isoamyl ester Flavoring agent
Benzeneacetic acid, α-formyl-, methyl ester 5894-79-1 C₁₀H₁₀O₃ 178.18 Benzeneacetic acid, formyl, methyl ester Organic synthesis
Key Observations:

Biphenyl vs. Piperidine Core : The target compound’s biphenyl system contrasts with the piperidine ring in the Boc-protected analog (CAS: 652971-20-5). The latter’s nitrogen heterocycle is critical for bioactivity in drug development, while the biphenyl structure enables π-π stacking in materials science .

Ester Groups : The isopropyl ester in the target compound offers higher steric hindrance and lipophilicity compared to the methyl ester in benzeneacetic acid derivatives (CAS: 5894-79-1). This impacts solubility and reaction kinetics in synthetic pathways .

Formyl Reactivity : Both the target compound and benzeneacetic acid derivative (CAS: 5894-79-1) feature formyl groups, making them reactive toward nucleophiles like amines or hydrazines. This property is exploited in Schiff base formation or condensation reactions .

Physicochemical Properties

  • Solubility : The isopropyl ester in the target compound enhances organic solvent compatibility (e.g., THF, DCM) compared to methyl esters, which are more polar.
  • Stability : The tert-butyloxycarbonyl (Boc) group in CAS: 652971-20-5 requires acid-labile handling, whereas the target compound’s formyl group may necessitate storage under inert conditions to prevent oxidation .

Biological Activity

3'-Formyl-biphenyl-3-carboxylic acid isopropyl ester (CAS No. 728918-83-0) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with formyl and carboxylic acid functional groups, esterified with isopropanol. Its molecular formula is C16_{16}H15_{15}O3_{3}, and it exhibits properties typical of biphenyl derivatives, such as lipophilicity and the ability to interact with various biological targets.

Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : Many biphenyl derivatives act as enzyme inhibitors, particularly in metabolic pathways relevant to cancer and obesity. For instance, they may inhibit pancreatic lipase, impacting lipid metabolism and energy balance .
  • Antioxidant Activity : The compound may possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .
  • Antimicrobial Effects : Similar compounds have shown antibacterial activity against various pathogens, suggesting potential use in treating infections .

Anticancer Potential

Recent studies have highlighted the anticancer potential of biphenyl derivatives. For example, a study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50_{50} values comparable to established chemotherapeutics like cisplatin .

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7 (breast cancer)10.0
Reference Drug (Cisplatin)MCF-720.0

Antimicrobial Activity

A study focused on the antimicrobial properties of carboxamide derivatives similar to this compound found significant antibacterial effects against strains such as E. coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the anticancer effects of biphenyl derivatives reported that modifications in substituents significantly enhanced their efficacy against various cancer cell lines. The study emphasized structure-activity relationships (SAR), revealing that specific functional groups could optimize biological activity .
  • Case Study on Antioxidant Properties : Another study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated that certain derivatives exhibited superior radical scavenging abilities compared to standard antioxidants .

Safety and Toxicology

While preliminary studies suggest promising biological activities, detailed toxicological assessments are necessary to evaluate the safety profile of this compound. Current literature indicates a need for further research to determine potential side effects and long-term impacts on human health.

Future Directions

Future research should focus on:

  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models to better understand therapeutic potential.
  • Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
  • Formulation Development : Exploring novel delivery methods to enhance bioavailability and efficacy in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 3'-formyl-biphenyl-3-carboxylic acid isopropyl ester?

The ester can be synthesized via acid-catalyzed esterification. A typical method involves reacting 3'-formyl-biphenyl-3-carboxylic acid with isopropyl alcohol under reflux using concentrated H₂SO₄ or p-toluenesulfonic acid as a catalyst in polar aprotic solvents (e.g., THF) at 60–80°C. Yields for similar ester derivatives (e.g., isopropyl esters of biphenylcarboxylic acids) range from 72% to 85% depending on reaction optimization .

Q. How is the purity and structural integrity of this ester validated in laboratory settings?

Characterization employs:

  • NMR spectroscopy : To confirm esterification (disappearance of carboxylic acid proton at ~12 ppm and appearance of isopropyl methine protons at ~5 ppm).
  • IR spectroscopy : Detection of ester C=O stretching (~1740 cm⁻¹) and absence of carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
  • Mass spectrometry : Molecular ion peak matching the molecular weight (C₁₇H₁₆O₃, calculated ~276.3 g/mol) .

Q. What are the key stability considerations for storing this compound?

The ester’s stability is influenced by:

  • Moisture : Hydrolysis risk necessitates storage in anhydrous conditions (e.g., desiccator).
  • Temperature : Thermal stability up to 80°C is typical for similar esters, but decomposition may occur under prolonged heating .

Advanced Research Questions

Q. How does the formyl group at the 3'-position influence reactivity in cross-coupling reactions?

The formyl group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reactions) or as a directing group in Suzuki-Miyaura couplings. Computational studies on analogous biphenyl esters suggest that electron-withdrawing substituents (like formyl) enhance regioselectivity in aryl-aryl bond formation .

Q. What strategies resolve contradictions in reported yields for ester derivatives under varying catalytic conditions?

Yield discrepancies (e.g., 72% vs. 85% for isopropyl esters) arise from:

  • Catalyst choice : Brønsted acids (H₂SO₄) vs. Lewis acids (e.g., Sc(OTf)₃).
  • Solvent polarity : Polar aprotic solvents (DMF) improve solubility but may slow reaction rates compared to THF. Systematic optimization via Design of Experiments (DoE) is recommended to identify ideal conditions .

Q. How can computational modeling predict the ester’s suitability as a drug precursor?

Density Functional Theory (DFT) calculations can assess:

  • LogP values : To predict lipophilicity and membrane permeability.
  • Electrostatic potential maps : Identifying reactive sites for functionalization (e.g., formyl group for Schiff base formation). Comparative studies with bioactive esters (e.g., prostaglandin analogs) highlight structural compatibility for pharmacological applications .

Q. What are the challenges in analyzing regioselectivity during functionalization of the biphenyl backbone?

Regioselectivity is influenced by:

  • Steric hindrance : The isopropyl ester group at the 3-position may direct electrophilic substitution to the 4'-position.
  • Electronic effects : The formyl group deactivates the adjacent ring, favoring meta-substitution. X-ray crystallography of intermediates is critical for mechanistic validation .

Q. How does the ester compare to its methyl or ethyl analogs in polymer synthesis applications?

Isopropyl esters exhibit higher thermal stability (TGA data shows ~10–15°C higher decomposition temperatures) compared to methyl/ethyl analogs due to increased steric bulk. This makes them preferable for high-temperature polymer processing (e.g., polyesters or polyamides) .

Methodological Notes

  • Contradiction Handling : Conflicting data on reaction conditions (e.g., solvent effects) should be resolved through controlled replicate experiments and kinetic studies .
  • Advanced Techniques : Use time-resolved IR spectroscopy to monitor esterification progress and detect intermediate acyloxycarbenium ions .

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